Phosphorodiamidic fluoride, N,N'-dimethyl-

Description

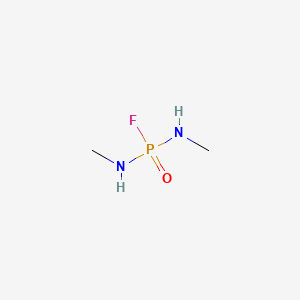

Phosphorodiamidic fluoride derivatives are organophosphorus compounds characterized by a central phosphorus atom bonded to two amine groups and a fluoride. The compound "Phosphorodiamidic fluoride, N,N'-dimethyl-" (hypothetical IUPAC name: N,N'-dimethylphosphorodiamidic fluoride) features methyl substituents on both nitrogen atoms. These compounds are notable for their applications in pesticides, chemical research, and their role in studying cholinesterase inhibition mechanisms .

Properties

CAS No. |

358-05-4 |

|---|---|

Molecular Formula |

C2H8FN2OP |

Molecular Weight |

126.07 g/mol |

IUPAC Name |

N-[fluoro(methylamino)phosphoryl]methanamine |

InChI |

InChI=1S/C2H8FN2OP/c1-4-7(3,6)5-2/h1-2H3,(H2,4,5,6) |

InChI Key |

IENATLPUNQCQHY-UHFFFAOYSA-N |

Canonical SMILES |

CNP(=O)(NC)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phosphorodiamidic fluoride, N,N’-dimethyl- typically involves the reaction of dimethylamine with phosphorus oxychloride (POCl3) in the presence of a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Phosphorodiamidic fluoride, N,N’-dimethyl- undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Phosphorodiamidic fluoride derivatives have been investigated for their biological activity, particularly as potential drug candidates. The compound exhibits properties that allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

- Biological Activity : Research indicates that phosphorodiamidic fluoride compounds can act as enzyme inhibitors. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for cancer therapy .

- Drug Development : The structural characteristics of N,N'-dimethyl-phosphorodiamidic fluoride allow it to be utilized in the synthesis of nucleoside analogs and prodrugs. These compounds can enhance the pharmacokinetic profiles of existing drugs by improving their solubility and stability .

Organic Synthesis Applications

In organic chemistry, phosphorodiamidic fluoride serves as a versatile reagent in various synthetic pathways:

- Peptide Coupling Reagents : It has been employed in peptide coupling reactions, facilitating the formation of peptide bonds between amino acids. This application is crucial in the synthesis of complex peptides and proteins .

- Synthesis of Phosphoramidates : The compound can be used to prepare phosphoramidate derivatives, which are important in the development of nucleoside phosphate prodrugs. These derivatives can significantly enhance the efficacy of antiviral therapies .

Electrochemical Applications

Phosphorodiamidic fluoride compounds are also being explored for their utility in electrochemical devices:

- Electrolyte Solvents : These compounds are being investigated as electrolyte solvents and additives in lithium batteries and capacitors. Their unique chemical properties may improve the performance and stability of electrochemical systems .

Case Studies

Several case studies highlight the applications of phosphorodiamidic fluoride in research:

- Case Study 1 : A study demonstrated the use of N,N'-dimethyl-phosphorodiamidic fluoride as a coupling reagent in synthesizing cyclic peptides, which showed enhanced biological activity against resistant tumor lines .

- Case Study 2 : Research on its role as an enzyme inhibitor revealed that modifications to its structure could lead to increased potency against specific cancer targets, thus providing insights into drug design strategies .

Mechanism of Action

The mechanism by which Phosphorodiamidic fluoride, N,N’-dimethyl- exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions and proteins, affecting their function. The pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Key Findings:

Toxicity Trends :

- Methyl substituents significantly enhance toxicity. Dimefox (tetramethyl) exhibits extreme lethality (LD₅₀ = 1 mg/kg), while bulkier isopropyl (Mipafox) or ethyl groups reduce toxicity .

- The phenyl ester derivative (Diamidafos) shows lower acute toxicity, likely due to reduced bioavailability from the ester group .

Physical Properties :

- Shorter alkyl chains (e.g., methyl in Dimefox) correlate with higher volatility and lower thermal stability, as evidenced by its sublimation enthalpy .

- Bulky substituents (e.g., isopropyl in Mipafox) increase molecular weight and reduce vapor pressure, influencing environmental persistence .

Chemical Stability :

- Hydrolysis mechanisms depend on substituents. For example, phosphoramide mustard (a related diamidic compound) undergoes P-N bond cleavage under acidic conditions, while aziridinium ion formation dominates at neutral pH . Methyl groups may accelerate hydrolysis compared to ethyl/isopropyl chains due to steric and electronic effects.

Applications :

- Dimefox and Mipafox are historically used as pesticides and neurotoxins, leveraging their cholinesterase inhibition (IC₅₀ ~10⁻⁶ M for Dimefox vs. ~8×10⁻⁵ M for Mipafox) .

- Diamidafos, as a phenyl ester, is employed in agriculture for its controlled release and lower mammalian toxicity .

Mechanistic Insights

- Cholinesterase Inhibition : Methyl groups enhance electrophilic reactivity at the phosphorus center, facilitating covalent binding to acetylcholinesterase. This effect diminishes with larger alkyl substituents .

- Metabolic Stability : Human plasma and serum albumin stabilize phosphorodiamidic fluorides, suggesting protein binding reduces hydrolysis rates in vivo .

Biological Activity

Phosphorodiamidic fluoride, N,N'-dimethyl- (commonly referred to as DMF-PDA), is a compound of significant interest in the field of medicinal chemistry and molecular biology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed examination of its effects on biological systems.

DMF-PDA is synthesized through phosphoramidite chemistry, where phosphorodiamidate structures are formed. The synthesis typically involves the reaction of dimethylamine with phosphoryl fluoride, leading to the formation of the desired phosphorodiamidate product. This method has been optimized for yield and purity, making it suitable for biological applications .

Biological Activity Overview

The biological activity of DMF-PDA can be categorized into several key areas:

- Antiviral Activity : DMF-PDA exhibits antiviral properties, particularly against RNA viruses. Studies have shown that it can inhibit viral replication by interfering with nucleic acid synthesis pathways .

- Antitumor Effects : In vitro studies have demonstrated that DMF-PDA can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound appears to disrupt cell cycle progression and activate apoptotic pathways, leading to increased cell death in a concentration-dependent manner .

- Antimicrobial Properties : Preliminary investigations suggest that DMF-PDA possesses antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

The precise mechanisms by which DMF-PDA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Nucleic Acid Synthesis : As a phosphoramidate, DMF-PDA may inhibit enzymes involved in nucleic acid synthesis, thus disrupting viral replication and cancer cell proliferation .

- Induction of Apoptosis : The compound has been shown to activate caspases and other pro-apoptotic factors within affected cells, leading to programmed cell death .

Case Studies and Experimental Findings

- Antiviral Efficacy :

- Antitumor Activity :

- Antimicrobial Testing :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.